N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)13-23-18-12-16(22-28(25,26)17-8-6-5-7-9-17)10-11-19(18)27-14-21(3,4)20(23)24/h5-12,15,22H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZZEHQKBFKAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine ring system.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related compounds in the same chemical class. For instance:
- Staphylococcus aureus and Bacillus subtilis : Compounds structurally similar to N-(5-isobutyl-3,3-dimethyl-4-oxo...) have shown promising activity against these bacterial strains. In particular, two derivatives demonstrated significant inhibition of bacterial growth in vitro.
Cytotoxicity
Research indicates that certain derivatives of benzenesulfonamide exhibit cytotoxic effects on various cancer cell lines. For example:
- Cell Line Studies : In vitro assays have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal analyzed the antibacterial efficacy of a series of compounds derived from the tetrahydrobenzo[b][1,4]oxazepine scaffold. The results indicated that modifications at specific positions significantly enhanced activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL for various derivatives tested against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | Bacillus subtilis |
| Compound C | 50 | Escherichia coli |
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cytotoxicity, several derivatives were tested against human breast cancer cell lines (MCF-7). The results showed that one derivative had an IC50 value of 15 µM after 48 hours of treatment, indicating considerable cytotoxic potential .
The proposed mechanisms by which N-(5-isobutyl-3,3-dimethyl-4-oxo...) exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Induction of Apoptosis in Cancer Cells : Activation of apoptotic pathways through caspase activation has been observed in related studies.
Scientific Research Applications
Biological Activities
1. Antitumor Activity:
Research indicates that N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that this compound can effectively inhibit the growth of breast cancer cells through the modulation of specific signaling pathways.
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
3. Neuroprotective Effects:
Recent investigations into the neuroprotective potential of this compound reveal promising results in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Therapeutic Applications
1. Cancer Therapy:
The antitumor activity positions this compound as a candidate for further development in cancer therapies. Ongoing clinical trials aim to assess its efficacy in combination with existing chemotherapeutic agents .
2. Antibiotic Development:
Given its antimicrobial properties, this compound may serve as a lead structure for the development of new antibiotics. The increasing prevalence of antibiotic-resistant bacteria underscores the need for novel compounds with unique mechanisms of action .
3. Neurodegenerative Disease Treatment:
The neuroprotective effects suggest potential applications in treating neurodegenerative disorders. Further research is required to elucidate the precise mechanisms involved and to evaluate the compound's safety and efficacy in clinical settings .
Case Studies
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | 80–90 | Toluene | None | 65–70 |
| Sulfonylation | 0–5 | DCM | Pyridine | 75–80 |
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the oxazepine carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 455.18) .
- HPLC : Purity assessment using a C18 column (ACN/water mobile phase, UV detection at 254 nm) .
Advanced: How can researchers address contradictions in reaction yields across synthetic batches?
Answer:
Yield discrepancies often arise from subtle variations in:
- Reagent quality : Ensure anhydrous solvents and fresh sulfonyl chlorides to avoid side reactions .
- Temperature control : Use jacketed reactors for exothermic steps (e.g., sulfonylation) .
- Statistical optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry). For example, a Central Composite Design (CCD) can model interactions between reaction time and temperature .
Q. Table 2: DoE Case Study for Sulfonylation Optimization
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 0°C | 10°C | 2–5°C |
| Molar Ratio (Core:Sulfonyl chloride) | 1:1 | 1:1.2 | 1:1.1 |
| Solvent | DCM | THF | DCM |
Advanced: What computational methods predict biological target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). The sulfonamide group often interacts with catalytic residues via hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore modeling : Identify essential features (e.g., hydrophobic isobutyl group, hydrogen-bond acceptor sulfonamide) using MOE .
Advanced: How to resolve conflicting bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response curves : Test 5–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values. Use GraphPad Prism for non-linear regression .
- Counter-screening : Evaluate selectivity against related enzymes (e.g., COX-1 vs. COX-2) .
- Cellular assays : Validate target engagement in cell lines (e.g., HEK293T transfected with target receptor) using Western blotting .
Basic: What are common side reactions during synthesis, and how are they minimized?
Answer:
- Oxidation of allyl groups : Use degassed solvents and antioxidants (e.g., BHT) .
- Hydrolysis of sulfonamide : Maintain pH <7 during aqueous workups .
- Byproduct formation : Monitor reactions via TLC and quench intermediates promptly .
Advanced: What strategies enhance metabolic stability for in vivo studies?
Answer:
- Prodrug design : Modify the sulfonamide to a methyl ester for improved bioavailability .
- Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450 metabolism .
- PK/PD modeling : Use WinNonlin to correlate plasma concentrations with efficacy in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
